5-Bromo-3-fluoro-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of a suitable precursor, such as 3-fluoroaniline, to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 3-fluoroaniline.
Bromination: Bromination of 3-fluoroaniline to introduce the bromine substituent at the 5-position.
Iodination: Finally, iodination at the 2-position completes the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-fluoro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substituted Anilines: Through nucleophilic substitution.
Aromatic Amines: Through reduction reactions.
Complex Aromatic Compounds: Through coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoro-2-iodoaniline is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-iodoaniline depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The halogen substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine substituent at the 2-position.
5-Fluoro-2-iodoaniline: Similar structure but lacks the bromine substituent.
5-Bromo-2-iodoaniline: Similar structure but lacks the fluorine substituent
Uniqueness
5-Bromo-3-fluoro-2-iodoaniline is unique due to the presence of three different halogens on the benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C6H4BrFIN |
---|---|
Molekulargewicht |
315.91 g/mol |
IUPAC-Name |
5-bromo-3-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI-Schlüssel |
VXIHUQLAVPZFKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)I)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.